molecular formula C10H10BFN2O2 B14070167 (3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14070167
M. Wt: 220.01 g/mol
InChI Key: YSPLCISLXDRLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the palladium-catalyzed cross-coupling reaction, where the boronic acid is formed through the reaction of an aryl halide with a boronic ester . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or THF .

Major Products Formed

The major products formed from these reactions include phenols, boranes, and various substituted aromatic compounds, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism by which (3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid exerts its effects is primarily through its role as a boron-containing reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a fluoro and a pyrazolyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Properties

Molecular Formula

C10H10BFN2O2

Molecular Weight

220.01 g/mol

IUPAC Name

[3-fluoro-5-(3-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BFN2O2/c1-7-2-3-14(13-7)10-5-8(11(15)16)4-9(12)6-10/h2-6,15-16H,1H3

InChI Key

YSPLCISLXDRLHC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2C=CC(=N2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.